6-bromo-1H-indole-2-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCKWINVIDGYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 6 Bromo 1h Indole 2 Carboxamide Derivatives
Impact of Substituents on Biological Activity
The biological activity of 6-bromo-1H-indole-2-carboxamide derivatives is highly sensitive to the nature and position of various substituents on the indole (B1671886) core, the carboxamide linker, and the appended moieties. nih.govacs.orgnih.gov
The position of the halogen atom on the indole ring plays a critical role in determining the biological activity of indole-2-carboxamide derivatives.
The presence of a single bromine atom at the C6 position of the indole ring has been shown to be particularly advantageous for certain biological activities. For instance, in a series of N-(1-(Adamantan-1-yl)ethyl)-1H-indole-2-carboxamides evaluated for their antitubercular activity, the 6-bromo derivative exhibited a significant increase in potency. nih.gov Specifically, N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide (8f) showed a nearly 10-fold and 4.5-fold increase in activity compared to the unsubstituted and 5-halosubstituted analogues, respectively. nih.gov This highlights the favorable influence of the 6-bromo substitution.
In contrast, substitutions at other positions can have varying effects. For example, in a series of compounds developed as HIV-1 integrase strand transfer inhibitors, modifications at the C5 position were explored. nih.gov While introducing a halogenated benzene (B151609) or pyrazine (B50134) at the C5 position via an amide bond showed better inhibitory effects than the parent compound, the improvement was not as significant as that observed with other modifications. nih.gov
Furthermore, the type of halogen also influences activity. In some instances, chlorine substitution has been found to be beneficial. For example, 4,6-dichloro substitution on the indole core resulted in a nearly three-fold increase in antitubercular activity compared to a 4,6-dimethyl substituted compound. nih.gov In another study on CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position of the indole ring enhanced potency. nih.gov
The following table summarizes the effect of halogen substitution on the anti-TB activity of some indole-2-carboxamide derivatives:
| Compound | Indole Substitution | MIC (μM) | Fold Increase in Activity (vs. Unsubstituted) |
| 8a | Unsubstituted | 6.20 | 1 |
| 8e | 5-Chloro | 2.80 | ~2.2 |
| 8f | 6-Bromo | 0.62 | ~10 |
| 8g | 4,6-Dichloro | 0.32 | ~19.4 |
Data sourced from a study on novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. nih.gov
The carboxamide linkage at the C2 position of the indole ring is a crucial structural feature for the biological activity of this class of compounds. It serves as a key linker between the indole scaffold and various aliphatic or aromatic moieties, and its integrity is often essential for potency.
Studies have shown that the carboxamide functionality is required for the activity of certain 1H-indole-2-carboxamide derivatives as CB1 allosteric modulators. nih.gov Reversing the amide linkage can sometimes maintain or even improve potency, although it may negatively impact other properties like metabolic stability. nih.gov For instance, in a series of anti-Trypanosoma cruzi agents, reversing the amide bond in one derivative resulted in a compound with similar potency but higher metabolic instability. nih.gov
Replacing the carboxamide with a non-classical isostere, such as a sulfonamide, has been shown to lead to a complete loss of potency in the same study. nih.gov This underscores the specific requirement of the carboxamide group for interacting with the biological target.
Modifications to the amide nitrogen, such as N-methylation, can have variable effects. In some cases, N-methylation of the amide resulted in equipotent compounds, while in another instance, methylation of both the amide and the indole nitrogen restored potency and improved the solubility profile. nih.gov
The following table illustrates the importance of the carboxamide linker in a series of anti-Trypanosoma cruzi compounds:
| Modification | Resulting Activity |
| Reversed Amide | Potency maintained, but higher metabolic instability. |
| Sulfonamide Replacement | Complete loss of potency. |
| N-methylation of Amide | Equipotent compound. |
| N-methylation of Amide and Indole | Potency restored with improved solubility. |
Data based on research into 1H-Indole-2-carboxamides with anti-Trypanosoma cruzi activity. nih.gov
Substitutions at various positions of the indole ring (C2, C3, C4, C5, and C6) have a profound impact on the biological activity of this compound derivatives.
C2-Position : The carboxamide group at this position is a critical anchor. nih.govresearchgate.net
C3-Position : Introduction of substituents at the C3 position of the indole ring can affect potency. In a series of CB1 receptor allosteric modulators, short alkyl groups at the C3 position were found to be favorable. nih.gov
C4-Position : Substitution at the C4 position can sometimes be less favorable. For example, in a study of CysLT1 selective antagonists, substitution at the C4 position of the indole ring was the least favorable for activity. researchgate.net However, a 4-methoxyindole (B31235) analogue showed a two-fold enhancement of antitubercular activity compared to its 5-methoxy counterpart. nih.gov
C5-Position : The C5 position has been a common site for modification. In the context of anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups like methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the C5 position were favored, leading to moderate to good potency. acs.orgnih.gov Conversely, electron-withdrawing groups such as halogens and trifluoromethyl groups at this position resulted in inactive compounds. acs.orgnih.gov In another study on CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency. nih.gov
C6-Position : As previously discussed, a bromine at the C6 position has been shown to significantly enhance antitubercular activity. nih.gov In a study on antifouling agents, a 6-bromoindole (B116670) derivative was among the most efficient compounds. researchgate.net
The following table summarizes the effects of various substituents on the indole ring on anti-Trypanosoma cruzi activity:
| Position | Substituent Type | Effect on Potency |
| C5 | Small, aliphatic, electron-donating (e.g., methyl, cyclopropyl) | Favorable |
| C5 | Electron-withdrawing (e.g., halogens, trifluoromethyl) | Inactive |
Data sourced from studies on 1H-Indole-2-carboxamides with anti-Trypanosoma cruzi activity. acs.orgnih.gov
Modifications to the linker connecting the indole scaffold to an appended moiety can significantly alter biological activity. The length, rigidity, and chemical nature of the linker are all important factors.
In the development of anti-Trypanosoma cruzi agents, even subtle changes to the linker had a dramatic effect. Shifting the position of a methylene (B1212753) group or homologating the side chain led to inactive compounds. acs.orgnih.gov This suggests that a precise orientation and distance between the indole core and the other parts of the molecule are necessary for activity.
Introducing a carbonyl piperazine (B1678402) fragment to extend the linker between the indole and an adamantane (B196018) ring was also explored in the context of antitubercular agents. nih.gov Furthermore, bridging a morpholine (B109124) and pyridine (B92270) ring with a methylene group partially abolished the potency of an anti-Trypanosoma cruzi compound, although it did lead to improvements in solubility and metabolic stability. acs.orgnih.gov
The nature of the aromatic or aliphatic moiety attached to the carboxamide group is a key determinant of the biological activity of this compound derivatives.
In the context of antitubercular agents, an N-rimantadine group, which contains an adamantane moiety, attached to the indole-2-carboxamide has proven to be a potent combination. nih.gov Similarly, N-(1-adamantyl)indole-2-carboxamides have also shown significant activity. nih.gov
For anti-Trypanosoma cruzi agents, a 4-(2-pyridyl)morpholine substituent on the carboxamide was a key feature of one of the active subseries. nih.gov Modifications to this moiety, such as replacing the morpholine with a piperazine or a methyl piperazine, led to less potent compounds. acs.org However, replacing the morpholine with a thiomorpholine (B91149) 1,1-dioxide resulted in one of the most potent compounds in the series. acs.org
In a series of brain-penetrant inhibitors of Trypanosoma brucei, replacing an aromatic group with an aliphatic one, such as 3-tetrahydropyran, caused a significant loss in potency. acs.org A heteroaromatic ring like pyridine was tolerated, though with a decrease in potency. acs.org
The following table shows the effect of varying the moiety attached to the carboxamide in a series of anti-Trypanosoma cruzi compounds:
| Moiety Variation | Effect on Potency |
| Replacement of morpholine with piperazine | Decreased |
| Replacement of morpholine with methyl piperazine | Decreased |
| Replacement of morpholine with thiomorpholine 1,1-dioxide | Increased |
Data from research on the optimization of 1H-Indole-2-carboxamides with anti-Trypanosoma cruzi activity. acs.org
Correlation of Structural Features with Specific Biological Targets
The structural features of this compound derivatives are directly correlated with their affinity and activity at specific biological targets.
For instance, in the development of antitubercular agents, the 4,6-disubstituted-indole ring, particularly with halogens, appears to be crucial for targeting MmpL3, a mycomembrane transporter. rsc.org The indole-2-carboxamide scaffold is thought to fit into the binding pocket of MmpL3, and substitutions on the indole ring can enhance this interaction. nih.govrsc.org
In the case of CB1 receptor allosteric modulators, the 1H-indole-2-carboxamide scaffold itself is a known pharmacophore. nih.gov Specific substitutions, such as a diethylamino group on a phenyl ring attached to the carboxamide and a chloro or fluoro group at the C5 position of the indole, enhance the negative allosteric modulation of the CB1 receptor. nih.gov
For HIV-1 integrase inhibitors, the indole-2-carboxylic acid core, with its electronegative heteroatoms, is believed to chelate with the Mg2+ cofactors in the active site of the integrase enzyme. nih.gov The substituents on the indole ring can then form additional interactions, such as π-π stacking, to improve binding affinity. nih.gov
These examples demonstrate that the rational design of this compound derivatives, based on an understanding of their SAR, can lead to compounds with high affinity and selectivity for a desired biological target.
Optimization Strategies for Enhanced Potency and Selectivity
The indole-2-carboxamide scaffold has proven to be a versatile template for the development of potent and selective therapeutic agents. Researchers have employed various optimization strategies to enhance the biological activity of derivatives of this compound, focusing on key structural modifications to improve potency and selectivity for their intended molecular targets.
One key strategy involves the strategic substitution on the indole ring. For instance, in the development of antitubercular agents, the placement of a single bromo group at the 6-position of the indole ring in N-(1-(adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide resulted in a significant increase in activity compared to unsubstituted or 5-halosubstituted analogs. nih.gov Further optimization revealed that the introduction of 4,6-dichloro substituents on the indole core led to a nearly three-fold increase in potency. nih.gov Conversely, a 4,6-difluoro analogue, while more active than some derivatives, was less potent than its dichloro counterpart. nih.gov
Another critical area of optimization is the modification of the carboxamide linker and the substituent attached to it. In the pursuit of anti-Trypanosoma cruzi agents, reversing the amide linker in certain derivatives restored potency that was lost due to other structural changes. acs.org Interestingly, N-methylation of both the amide and the indole nitrogen in a specific analog also brought back potency to a level comparable to the parent compound, along with an improved solubility profile. acs.org
The exploration of different substituents on the right-hand side (RHS) of the molecule has also been a fruitful strategy. For anti-T. cruzi compounds, small, aliphatic, electron-donating groups at the 5'-position of the indole core were favored for moderate to good potency, while electron-withdrawing groups like halogens or a trifluoromethyl group resulted in inactive compounds. acs.org In a different series of indole-2-carboxamides targeting the cannabinoid CB1 receptor, the C3 substituents on the indole ring were found to significantly impact the allosteric modulation of the ligand. nih.gov
The following tables summarize the structure-activity relationship (SAR) findings from various optimization studies on this compound derivatives and related analogs, highlighting the impact of different substituents on their biological activity.
Table 1: SAR of Indole-2-Carboxamide Analogs as Antitubercular Agents. nih.gov
| Compound | Indole Substitution | Amide Substituent | MIC (μM) |
| 8f | 6-bromo | 1-(Adamantan-1-yl)ethyl | 0.62 |
| 8g | 4,6-dichloro | 1-(Adamantan-1-yl)ethyl | 0.32 |
| 8h | 4,6-difluoro | 1-(Adamantan-1-yl)ethyl | 0.70 |
| 4 | 4,6-dimethyl | Rimantadine (B1662185) | 0.88 |
| 8a | Unsubstituted | 1-(Adamantan-1-yl)ethyl | >5 |
| 8e | 5-halo | 1-(Adamantan-1-yl)ethyl | ~2.8 |
Table 2: SAR of Indole-2-Carboxamide Analogs as Anti-Trypanosoma cruzi Agents. acs.org
| Compound | Indole 5'-Substituent | RHS Moiety | pEC50 |
| 1 | Methyl | Phenyl | 5.4-6.2 |
| 2 | Methyl | Pyridine | 5.4-6.2 |
| 3 | Cyclopropyl | Phenyl | 5.4-6.2 |
| 4 | Cyclopropyl | Pyridine | 5.4-6.2 |
| 8 | Halogen | Phenyl | <4.2 |
| 9 | Halogen | Pyridine | <4.2 |
| 10 | Trifluoromethyl | Phenyl | <4.2 |
Table 3: Impact of Linker and N-Substitution on Anti-Trypanosoma cruzi Activity. acs.org
| Compound | Modification | pEC50 |
| 2 | Parent Compound | 5.7 |
| 69 | Reversed Amide | 5.7 |
| 72 | N-methylated Amide | ~5 |
| 73 | N-methylated Amide and Indole | 5.8 |
These examples underscore the importance of systematic structural modifications in the optimization of this compound derivatives. By carefully tuning the substituents on the indole core, the nature of the carboxamide linker, and the groups attached to it, researchers can significantly enhance the potency and selectivity of these compounds for a variety of therapeutic targets.
Biological Activities and Mechanistic Investigations of 6 Bromo 1h Indole 2 Carboxamide Derivatives
Antiviral Activity
Derivatives of 6-bromo-1H-indole-2-carboxamide have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. Their mechanisms of action often involve the inhibition of crucial viral enzymes and interference with the viral replication cycle.
HIV-1 Integrase Inhibition
A key target in the fight against Human Immunodeficiency Virus-1 (HIV-1) is the viral enzyme integrase, which is essential for the integration of viral DNA into the host genome. mdpi.com Indole-2-carboxylic acid derivatives have been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov
Research has led to the synthesis and evaluation of various indole-2-carboxamide derivatives for their ability to inhibit HIV-1 integrase. In one study, derivatives of a parent compound were synthesized, and their inhibitory effects on integrase strand transfer were assessed. The results indicated that all synthesized compounds displayed enhanced integrase inhibitory activities compared to the parent compound, with IC₅₀ values ranging from 0.13 to 6.85 μM. mdpi.com Notably, the introduction of a long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position of the indole (B1671886) core significantly improved the activity. mdpi.com These findings underscore the potential of modifying the this compound scaffold to develop effective HIV-1 integrase inhibitors.
Activity against Alphaviruses (e.g., WEEV, SINV)
Neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV) and Sindbis Virus (SINV), are significant pathogens that can cause severe neurological diseases. Research into novel antiviral agents has identified indole-2-carboxamides as inhibitors of alphavirus replication. nih.gov While initial studies focused on a thienopyrrole series, subsequent research on indole analogs aimed to enhance potency and metabolic stability. nih.gov
One particular indole-2-carboxamide derivative demonstrated protective effects against neuroadapted Sindbis virus infection in mice. nih.gov Further development of this series led to a 10-fold improvement in potency in a WEEV replicon assay. nih.gov The broad-spectrum antiviral potential of related scaffolds, such as 3-alkynyl-5-aryl-7-aza-indoles, has also been explored against various RNA viruses, including the alphavirus Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org
Mechanisms of Viral Replication Interference
The antiviral action of indole derivatives often stems from their ability to interfere with critical stages of the viral life cycle. For instance, some indole-containing drugs, like Arbidol, function by inhibiting the fusion of the viral lipid membrane with the host cell membrane, thereby preventing viral entry. nih.gov This broad-spectrum mechanism highlights the potential of the indole core as a pharmacophore for antiviral drug development. nih.gov
In the context of HIV-1, the primary mechanism of interference for this compound derivatives is the inhibition of the integrase enzyme. mdpi.comnih.gov By blocking this enzyme, the viral DNA cannot be integrated into the host cell's genome, which is a crucial step for viral replication and the establishment of a persistent infection. mdpi.com The development of these compounds as integrase inhibitors is a targeted approach to disrupting the HIV-1 life cycle. nih.gov
Antimicrobial Activity
Beyond their antiviral properties, derivatives of this compound have demonstrated significant antimicrobial activity, particularly against mycobacteria.
Antimycobacterial Activity
The unique and robust cell wall of mycobacteria presents a significant challenge for antimicrobial agents. Indole-2-carboxamides have been identified as a potent class of compounds targeting the mycobacterial membrane protein large 3 (MmpL3) transporter, which is crucial for the assembly of the mycobacterial cell wall. nih.gov
Several studies have highlighted the efficacy of this compound derivatives against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. In a study exploring various substitutions on the indole ring, the presence of a single bromo group at position 6 led to a significant increase in activity against the H37Rv strain of M. tb. nih.gov
The N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide derivative (compound 8f in a referenced study) exhibited a minimum inhibitory concentration (MIC) of 0.62 μM. nih.gov This represented a nearly 10-fold increase in activity compared to the unsubstituted indole analog and a 4.5-fold increase compared to the 5-halosubstituted indole. nih.gov These findings underscore the importance of the 6-bromo substitution for potent anti-TB activity.
Further research into adamantane (B196018) and adamantanol analogues of indole-2-carboxamides has aimed to improve the aqueous solubility of these compounds while maintaining their antimycobacterial potency. nih.gov The most potent adamantanol analogue demonstrated high selectivity towards both drug-sensitive and drug-resistant M. tb strains, with a lack of cytotoxicity against mammalian cells. nih.gov
Below is a data table summarizing the antimycobacterial activity of a selected this compound derivative.
| Compound Name | M. tb Strain | MIC (μM) |
| N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide | H37Rv | 0.62 |
Activity against Non-Tuberculous Mycobacteria (NTM)
Derivatives of this compound have demonstrated notable activity against non-tuberculous mycobacteria (NTM), a group of opportunistic pathogens that can cause significant lung disease, particularly in individuals with pre-existing conditions like cystic fibrosis and chronic obstructive pulmonary disease. Research has highlighted the potential of these compounds against rapidly growing mycobacteria such as Mycobacterium abscessus and Mycobacterium massiliense. nih.govnih.gov
Specifically, certain indole-2-carboxamide derivatives have shown potent in vitro activity against a panel of NTM species. For instance, a monosubstituted 6-bromo-indole derivative showed activity against M. abscessus with a minimum inhibitory concentration (MIC) value of 0.125 µg/mL. mdpi.com This highlights the potential of the this compound scaffold in the development of new therapeutic agents for NTM infections. frontiersin.org Further studies have advanced lead indole-2-carboxamide molecules for in vivo efficacy studies in mouse models of M. abscessus infection, showing a significant reduction in bacterial loads in the lungs and spleen upon oral administration. nih.gov
The activity of these compounds is often evaluated as part of a broader investigation into indole-2-carboxamides, which are considered a promising class of antimycobacterial agents. nih.govmdpi.comfrontiersin.org The general structure of these active compounds consists of an indole ring connected to a cycloaliphatic group through an amide linkage. mdpi.comsemanticscholar.org
**Table 1: In Vitro Activity of a 6-Bromo-Indole Derivative Against *M. abscessus***
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| 6-bromo-indole derivative | M. abscessus | 0.125 |
Data sourced from a study on indole-2-carboxamide derivatives. mdpi.com
Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)
The primary mechanism of action for the antimycobacterial activity of this compound derivatives is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). mdpi.comnih.govresearchgate.net MmpL3 is an essential transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial plasma membrane. nih.govnih.gov Mycolic acids are crucial components of the mycobacterial cell wall, contributing to its impermeability and pathogenesis. nih.gov
By inhibiting MmpL3, these indole derivatives disrupt the mycolic acid biosynthesis pathway, leading to an accumulation of TMM within the cell and a reduction in the production of key cell wall components. mdpi.com This disruption of the cell wall integrity ultimately inhibits bacterial growth. The indole-2-carboxamide scaffold has been extensively studied as MmpL3 inhibitors, and they are known to be effective against both drug-susceptible and drug-resistant mycobacteria. nih.govacs.org
Molecular docking studies have suggested that the indole moiety and the amide linker of these compounds play a crucial role in binding to the MmpL3 active site. nih.gov The NH hydrogen of the indole ring is believed to be important for forming a hydrogen bond with the MmpL3 transporter. mdpi.com The promiscuity of MmpL3 as a drug target allows for various structurally different compounds, including indole-2-carboxamides, to inhibit its function. mdpi.comphwr.org
Antibacterial Activity
Beyond their antimycobacterial properties, derivatives of this compound have also been investigated for broader antibacterial activity.
Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (CGL)
A novel antibacterial strategy involving 6-bromoindole (B116670) derivatives is the inhibition of bacterial cystathionine γ-lyase (CGL). mdpi.comrjpbr.com CGL is a key enzyme responsible for the production of hydrogen sulfide (B99878) (H₂S) in several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov H₂S plays a protective role in bacteria against oxidative stress, and its inhibition can increase the susceptibility of bacteria to antibiotics. mdpi.com
Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial CGL. mdpi.comnih.gov For example, the compound 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene, named MNS1, demonstrated a dissociation constant of 0.5 μM with CGL from S. aureus. rjpbr.com This inhibition of CGL has been shown to potentiate the effect of antibiotics like gentamicin. rjpbr.comdntb.gov.ua The development of these inhibitors is based on the 6-bromoindole core, with modifications to enhance their activity and selectivity. nih.govnih.gov
Table 2: CGL Inhibition by a 6-Bromoindole Derivative
| Compound | Target | Dissociation Constant (K_d) |
|---|---|---|
| MNS1 | S. aureus CGL | 0.5 µM |
Data from a study on indole-based CGL inhibitors. rjpbr.com
Activity against Staphylococcus aureus and Pseudomonas aeruginosa
As a consequence of their ability to inhibit CGL, 6-bromoindole derivatives can enhance the efficacy of antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov These bacteria are significant human pathogens responsible for a wide range of infections. The inhibition of H₂S production by CGL inhibitors makes these bacteria more vulnerable to existing antibacterial agents. mdpi.comrjpbr.com
Furthermore, some indole-2-carboxamide derivatives have shown intrinsic antibacterial activity. For instance, certain 5-bromo-1H-indole-2-carboxamides have demonstrated high activity against P. aeruginosa and E. coli. d-nb.info While not the 6-bromo isomer, this suggests the potential of the bromo-indole-carboxamide scaffold as a source of antibacterial agents. Other studies have also reported the antibacterial activity of various indole derivatives against these pathogens. fabad.org.tr In one study, a series of heterocyclic carboxamides were evaluated as efflux pump inhibitors in P. aeruginosa, with an aryl indole carboxamide derivative showing significant potentiation of levofloxacin. nih.gov
Antifungal Efficacy
The antifungal properties of this compound and its derivatives are less extensively studied compared to their antibacterial and anticancer activities. However, some research indicates potential in this area. For example, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which included a 3-(6-bromo-1H-indol-3-yl) derivative, evaluated their antifungal properties against plant pathogenic fungi. mdpi.com While this is not a direct carboxamide, it points to the potential of the 6-bromoindole moiety in antifungal compounds.
Other studies on different indole derivatives have reported antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. fabad.org.trmdpi.comijpsr.info For instance, certain indole-2-carboxamide derivatives have shown significant activity against C. albicans. fabad.org.tr A series of novel indole[1,2-c]-1,2,4-benzotriazine derivatives also demonstrated high antifungal activity against phytopathogenic fungi. humanjournals.com These findings suggest that the broader class of indole compounds, including those with a bromo-substitution, are a promising area for the development of new antifungal agents.
Anticancer and Antiproliferative Properties
Derivatives of this compound have emerged as a significant area of interest in cancer research due to their antiproliferative and anticancer properties. nih.gov Various studies have demonstrated the potential of these compounds to inhibit the growth of different cancer cell lines.
For example, a study on novel indole-2-carboxamides evaluated their activity against pediatric brain tumor cells. nih.gov In another study, a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic and antiproliferative effects on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. waocp.org The IC50 value for the A549 lung cancer cell line was 14.4 µg/mL. waocp.org
The mechanisms underlying the anticancer effects of these compounds are multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation and survival. Some indole-2-carboxamides have been investigated as multi-kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and BRAF^V600E. mdpi.com The structural features of the this compound scaffold provide a foundation for designing potent and selective anticancer agents. ijpsr.info
Table 3: Antiproliferative Activity of a Bromo-Indole-Carboxamide Derivative
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 |
Data from a study on the anti-angiogenic and antiproliferative activities of the compound. waocp.org
Induction of Apoptosis
Derivatives of bromo-indole carboxamides have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for their anticancer effects. For instance, studies have demonstrated that certain 5-bromo-indole derivatives can trigger the intrinsic apoptosis pathway. researchgate.net This process is often associated with cell cycle arrest at the G2/M phase, which precedes apoptosis. researchgate.net
One mechanism involves the regulation of key proteins in the apoptotic cascade. For example, some derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and activating executioner caspases like cleaved-caspase 3. tandfonline.com Furthermore, the anticancer activity of some indole-2-carboxamide derivatives has been linked to the profound suppression of specific genes, such as PLAC1, whose silencing is known to inhibit proliferation and induce apoptosis.
Modulation of Cell Signaling Pathways
The biological effects of this compound derivatives are often rooted in their ability to modulate key cellular signaling pathways. These compounds are known to interact with multiple molecular targets, thereby influencing gene expression and cell signaling.
One of the key pathways affected is the mitogen-activated protein kinase (MAPK) cascade. sci-hub.senih.gov For example, indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor, which can, in turn, activate the ERK1/2 pathway, a component of the MAPK cascade. nih.gov Depending on the specific context, these derivatives can also decrease Gi coupling activity. nih.gov This dual activity highlights the complexity of their interaction with cellular signaling networks. Apoptosis signal-regulating kinase 1 (ASK1), another member of the MAPK family, has also been identified as a target for these compounds. sci-hub.se
Kinase Inhibition (e.g., EGFR, BRAFV600E, VEGFR-2, SYK, CDK2)
A primary mechanism through which indole-2-carboxamide derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell growth and survival.
EGFR, BRAFV600E, and VEGFR-2: Many indole-based derivatives have been designed and synthesized as multi-kinase inhibitors. nih.gov They have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the BRAFV600E mutant. researchgate.nettandfonline.comnih.govmdpi.com For example, certain 5-substituted-indole-2-carboxamides demonstrated significant antiproliferative activity by dually inhibiting EGFR and Cyclin-Dependent Kinase-2 (CDK2). researchgate.net Similarly, other derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. tandfonline.com The inhibitory concentrations for these kinases are often in the nanomolar range, indicating high potency. nih.govresearchgate.net
SYK: Spleen Tyrosine Kinase (SYK) has also been identified as a target. Research has shown that specific N-(1-adamantyl)ethyl-6-bromo-1H-indole-2-carboxamide derivatives can significantly downregulate the expression of the SYK protein in glioblastoma cells, which is linked to reduced cell proliferation and invasiveness. nih.gov
CDK2: In addition to EGFR, CDK2 is another important target. Indole-2-carboxamides have been developed as dual EGFR/CDK2 inhibitors, with some compounds showing potent inhibition of CDK2 with IC₅₀ values in the low nanomolar range. researchgate.netmdpi.com This dual inhibition can lead to enhanced pro-apoptotic effects in lung cancer cells. mdpi.com
| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) of Reference |
|---|---|---|---|---|
| 5-Chloro-indole-2-carboxamide (Va) | EGFR | 71 ± 06 | Erlotinib | 80 ± 05 |
| 5-Chloro-indole-2-carboxamide (Va) | BRAFV600E | 77 ± 07 | Erlotinib | 60 ± 04 |
| 5-Chloro-indole-2-carboxamide (Va) | VEGFR-2 | 2.15 ± 0.20 | Sorafenib | Not Specified |
| 5-Substituted-3-ethylindole-2-carboxamide (5c) | CDK2 | 46 ± 05 | Not Specified | Not Specified |
| 5-Substituted-3-ethylindole-2-carboxamide (5g) | CDK2 | 33 ± 04 | Not Specified | Not Specified |
Activity against Specific Cancer Cell Lines (e.g., Glioblastoma, Lung Cancer, Breast Cancer)
The antiproliferative effects of this compound and its related structures have been evaluated against a variety of human cancer cell lines.
Glioblastoma: Indole-2-carboxamide derivatives have demonstrated significant activity against pediatric glioblastoma (GBM) cells. For instance, an N-unsubstituted indole derivative showed potent inhibition of KNS42 pediatric GBM cells with an IC₅₀ of 0.33 μM. nih.gov Further modifications, such as the N-(4-fluorobenzyl)indoleamide, also exhibited cytotoxicity against these cells with an IC₅₀ of 3.41 μM. nih.gov
Lung Cancer: Derivatives have shown notable effects on lung cancer cell lines. A 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide significantly inhibited the proliferation of the A549 lung cancer cell line with an IC₅₀ of 14.4 µg/mL. researchgate.net Given that EGFR mutations are common in non-small-cell lung cancer (NSCLC), EGFR-inhibiting indole derivatives are of particular interest for this cancer type. nih.gov
Breast Cancer: The MCF-7 breast cancer cell line has been a common model for testing these compounds. Novel imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives have been evaluated for their anticancer activity against MCF-7 cells. researchgate.net Additionally, other indole-2-carboxamide series have shown good antiproliferative activity against MCF-7 and other cell lines like Panc-1 (pancreatic) and HT-29 (colon). researchgate.net
| Derivative | Cancer Cell Line | Cancer Type | Activity (IC₅₀ / GI₅₀) |
|---|---|---|---|
| N-unsubstituted indole (5) | KNS42 | Pediatric Glioblastoma | 0.33 μM (IC₅₀) |
| N-(4-fluorobenzyl)indoleamide (8c) | KNS42 | Pediatric Glioblastoma | 3.41 μM (IC₅₀) |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Cancer | 14.4 µg/mL (IC₅₀) |
| 5-substituted-3-ethylindole-2-carboxamide (5j) | MCF-7, Panc-1, HT-29, A-549 | Breast, Pancreatic, Colon, Lung | 37 nM (Mean GI₅₀) |
| 5-substituted-3-ethylindole-2-carboxamide (5i) | MCF-7, Panc-1, HT-29, A-549 | Breast, Pancreatic, Colon, Lung | 49 nM (Mean GI₅₀) |
Androgen Receptor Binding Function 3 (BF3) Inhibition in Prostate Cancer
A significant area of investigation has been the targeting of the androgen receptor (AR) for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). A library of 1H-indole-2-carboxamides was identified as novel inhibitors of the Androgen Receptor Binding Function 3 (BF3). acs.orgresearchgate.netnih.gov This represents an alternative therapeutic strategy to conventional anti-androgens that target the ligand-binding pocket.
By binding to the allosteric site of the AR BF3, these compounds can overcome resistance mechanisms. acs.orgresearchgate.net Lead compounds from this class have demonstrated potent and selective inhibition of AR signaling and exhibit strong antiproliferative activity against both wild-type (LNCaP) and enzalutamide-resistant prostate cancer cell lines. acs.orgacs.org For example, compound 18 from one study was effective in reducing Prostate-Specific Antigen (PSA) levels in enzalutamide-resistant cells with an IC₅₀ of 2.18 μM, suggesting it targets a different binding site than enzalutamide. acs.org
Antiparasitic Activity (e.g., Trypanosoma cruzi)
Derivatives of 1H-indole-2-carboxamide have been identified as promising agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. acs.orgnih.gov Through phenotypic screening of compound libraries, several indole-containing hits were found to be active against the intracellular amastigote form of the parasite. acs.orgdndi.org
Optimization of this series focused on improving potency and metabolic stability. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5' position of the indole core, such as methyl or cyclopropyl, were favorable for potency. acs.org While medicinal chemistry efforts led to compounds with increased potency (pEC₅₀ > 6.0), challenges with metabolic stability and solubility remained. acs.orgdndi.org Despite these challenges, the most promising compounds demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease, though the optimization was eventually halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition). acs.orgdndi.org
| Compound Feature | Potency (pEC₅₀) | Comment |
|---|---|---|
| Initial Hits | ~5.5 | Moderate in vitro potency and good selectivity. |
| Methyl or Cyclopropyl at 5' position | 5.4 - 6.2 | Favorable for potency. |
| Electron-withdrawing groups (e.g., halogens) | < 4.2 | Inactive. |
| Optimized compound (24) | 6.5 | 1-log unit more potent than initial hits, but with some cytotoxicity. |
Computational and Structural Studies of 6 Bromo 1h Indole 2 Carboxamide
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates like 6-bromo-1H-indole-2-carboxamide against various biological targets.
Prediction of Binding Modes and Affinities
Molecular docking simulations have been employed to predict how this compound, also identified in literature as compound 8f , positions itself within the active site of specific protein targets. A notable target is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids and is a key target for antitubercular drugs. nih.gov
In silico docking analysis using the Molecular Operating Environment (MOE) software predicted the binding mode of this compound within the crystal structure of MmpL3 (PDB ID: 6AJJ). nih.gov The simulations aim to find the most energetically favorable conformation of the ligand within the protein's binding pocket. The quality of this fit is often quantified by a docking score, which estimates the binding affinity. Lower, more negative scores typically indicate a stronger predicted interaction. While specific docking scores for this exact compound are part of detailed research data, studies on similar indole-2-carboxamides against MmpL3 show scores that correlate with their experimentally determined inhibitory activity. rsc.orgresearchgate.net The predicted binding pose for this compound within MmpL3 was found to be similar to that of another known indoleamide inhibitor, ICA38, suggesting a comparable mechanism of action at the molecular level. nih.gov
| Parameter | Description | Relevance to this compound |
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) that the ligand is predicted to bind to. | MmpL3 transporter from Mycobacterium tuberculosis. nih.gov |
| PDB ID | A unique identifier in the Protein Data Bank for a specific protein crystal structure. | 6AJJ (MmpL3 in complex with inhibitor ICA38). nih.gov |
| Binding Mode | The predicted orientation and conformation of the ligand within the protein's active site. | Adopts a binding profile similar to the known MmpL3 inhibitor ICA38. nih.gov |
| Docking Score | A numerical value that estimates the binding affinity between the ligand and the protein. | Used to rank and compare the potential efficacy of different indoleamide analogues. rsc.orgresearchgate.net |
Ligand-Protein Interaction Analysis
Beyond predicting the binding pose, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. For indole-2-carboxamides docked into the MmpL3 active site, a network of interactions is typically observed.
Studies on the MmpL3-inhibitor complex have identified key amino acid residues that form the binding pocket. rsc.orgresearchgate.net For this compound, the analysis would focus on interactions such as:
Hydrogen Bonds: The carboxamide group (-CONH2) and the indole (B1671886) N-H group are potential hydrogen bond donors and acceptors, likely forming hydrogen bonds with polar residues in the MmpL3 binding site.
Pi-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking with aromatic residues like phenylalanine or tyrosine within the active site.
These detailed interaction maps are essential for structure-activity relationship (SAR) studies, explaining why modifications, such as the addition of a bromo group at position 6, can lead to enhanced biological activity compared to unsubstituted analogues. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and understand its behavior in a more realistic, solvated environment.
Conformational Stability Analysis
MD simulations are performed on the best-docked pose of the this compound-MmpL3 complex to evaluate its stability. researchgate.net The stability is assessed by analyzing trajectories over a set period (e.g., nanoseconds). Key metrics include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests that the complex has reached equilibrium and remains stable throughout the simulation.
Radius of Gyration (Rg): This metric indicates the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes upon ligand binding. researchgate.net
Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues. It can highlight which parts of the protein become more or less flexible upon binding of the ligand. researchgate.net
Studies on similar indole-2-carboxamide-MmpL3 complexes have used these metrics to confirm the stability of the binding, providing confidence in the docking predictions. researchgate.net
| MD Simulation Metric | Description | Implication for Ligand-Receptor Complex |
| RMSD | Measures the average change in atomic coordinates from a reference structure over time. | A plateau indicates the complex is structurally stable and has reached equilibrium. |
| Rg | Represents the root mean square distance of atoms from their common center of mass. | A constant value suggests the protein maintains its overall compact fold. researchgate.net |
| RMSF | Calculates the fluctuation of each individual residue during the simulation. | Reveals regions of the protein that are flexible or rigid, which can be important for function and ligand binding. researchgate.net |
Dynamic Behavior of Ligand-Receptor Complexes
MD simulations also allow for the detailed analysis of the dynamic behavior of the interactions between the ligand and the receptor. A key aspect is the monitoring of hydrogen bonds formed between the compound and the protein's active site residues. The persistence of these hydrogen bonds throughout the simulation is a strong indicator of their importance for the stability of the complex. researchgate.net For this compound, MD simulations would track the distance and angle of potential hydrogen bonds involving its carboxamide and indole N-H groups, confirming their role as key anchoring points. The simulation can reveal how water molecules might mediate interactions and how the ligand can induce subtle conformational changes in the protein to achieve an optimal fit.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. These methods provide insights that are complementary to docking and MD simulations. For this compound, DFT calculations can be used to determine a range of molecular properties.
DFT is used to optimize the molecule's geometry in the gas phase and calculate its vibrational frequencies, which can be compared with experimental data from IR or Raman spectroscopy. eurjchem.com More advanced calculations reveal electronic properties that are crucial for reactivity and intermolecular interactions:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which is critical for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions with a protein. researchgate.net
Charge Distribution: DFT can calculate the partial charges on each atom, providing a quantitative measure of the molecule's polarity.
These theoretical calculations help to build a comprehensive profile of this compound, explaining its structural and electronic characteristics that underpin its interactions with biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models focused exclusively on this compound are not detailed in the literature, studies on broader classes of indole-2-carboxamide derivatives provide a framework for understanding its potential. For instance, QSAR studies on N-arylsulfonyl-indole-2-carboxamide derivatives have been successfully developed to explore their therapeutic potential, such as for type II diabetes mellitus. nih.gov These models typically use molecular descriptors to quantify physicochemical properties and relate them mathematically to a biological response.
A QSAR study on a series of twenty-four indole-2-carboxamides as potential CB1 receptor antagonists revealed key structural requirements for activity. researchgate.net The study indicated that electrostatic potential charges at specific atoms on the indole-2-carboxamide scaffold could be either favorable or detrimental to biological activity. researchgate.net Such findings suggest that the electronic properties of the bromine atom at position 6 and the carboxamide group at position 2 in the title compound are critical determinants of its interaction with biological targets. researchgate.net The general QSAR workflow involves selecting a series of compounds, calculating their chemical descriptors, and using statistical methods to build and validate a predictive model.
Atom-Based 3D QSAR Models
Atom-based 3D-QSAR is a more advanced approach that generates predictive models based on the three-dimensional arrangement of atoms. These models create a hypothetical pharmacophore based on the alignment of a set of active molecules. nih.govvwr.com For a series of related indole-2-carboxamide compounds, an atom-based 3D-QSAR model would map out regions in 3D space where specific properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups, electronegative/electropositive areas) are predicted to enhance or diminish biological activity.
The process involves generating a 3D-QSAR model that yields statistically significant correlations, such as a high coefficient of determination (R²) for a training set of compounds and a high predictive correlation coefficient (Q²) for a test set. nih.govidentifiers.orgsigmaaldrich.com 3D contour maps are a key output, visually representing the structure-activity relationships. For this compound, such a model would likely highlight the importance of the hydrogen-bond donating capabilities of the indole and amide N-H groups, the hydrogen-bond accepting nature of the carbonyl oxygen, and the steric and electronic contributions of the bromine atom.
Crystallographic Analysis
Crystallographic analysis provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.combohrium.com While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds provides valuable insight into its likely structural characteristics. For example, studies on halogenated derivatives of 1H-indole-2-carboxylic acid, such as 5-bromo-1H-indole-2-carboxylic acid, confirm the formation of cyclic dimers in the solid state through strong O–H⋯O hydrogen bonds. nih.gov
The crystal structure of the isomer, 6-bromo-1H-indole-3-carboxylic acid, has been determined, offering further clues. acs.org It crystallizes in the monoclinic P21/n space group. acs.org This analysis provides precise bond lengths and reveals a nearly planar indole ring system. acs.org The data obtained from such an analysis for an analog is presented below to illustrate the type of information generated.
Table 1: Illustrative Crystallographic Data for the Analogous Compound 6-Bromo-1H-indole-3-carboxylic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2229 (14) |
| b (Å) | 11.874 (2) |
| c (Å) | 11.079 (2) |
| β (°) | 108.37 (3) |
| Volume (ų) | 901.7 (3) |
Data sourced from a crystallographic study on 6-bromo-1H-indole-3-carboxylic acid, an isomer of the title compound. acs.org
Twinning Refinement and Disorder Modeling in Crystallographic Studies
During crystal structure determination, issues such as twinning and atomic disorder can complicate the refinement process. Twinning occurs when two or more separate crystal lattices are intergrown in a symmetrical manner, leading to overlapping diffraction patterns. Refinement of twinned crystals requires special software and models, such as the HKLF 5 format in programs like SHELXL, to deconvolve the contributions from each twin component. researchgate.net
Disorder refers to a situation where a molecule or part of a molecule occupies more than one position or orientation within the crystal lattice. This can be modeled by assigning partial occupancies to the atoms involved in the different positions. mdpi.com For a molecule like this compound, disorder could potentially arise from the rotation of the carboxamide group or even a whole-molecule flip, which is sometimes observed in indole structures. mdpi.com Careful modeling of these phenomena is crucial for achieving an accurate final crystal structure.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov For this compound, several key interactions are expected to direct its solid-state assembly based on its functional groups and studies of similar indole derivatives. nih.govacs.orgmdpi.com
Table 2: Expected Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Potential Role |
|---|---|---|---|
| Hydrogen Bond | Indole N-H, Amide N-H | Amide C=O | Primary driver of crystal packing, forming chains or dimers |
| Halogen Bond | C-Br | Amide C=O, Indole N | Directional interaction contributing to lattice stability |
| π-π Stacking | Indole Ring | Indole Ring | Stabilizes packing through aromatic system overlap |
Derivatives and Analogs of 6 Bromo 1h Indole 2 Carboxamide
Indole-2-carboxylic Acid Derivatives
The synthesis of derivatives often begins with 6-bromo-1H-indole-2-carboxylic acid, a versatile building block. biosynth.comnih.govsigmaaldrich.com This starting material can be esterified, for instance, by reacting it with alcohol in the presence of concentrated sulfuric acid to produce the corresponding ester, such as ethyl 6-bromo-1H-indole-2-carboxylate. mdpi.com Further modifications can be made to the indole (B1671886) ring. For example, the introduction of an amino group at the 3-position can be achieved through a Vilsmeier-Haack reaction to form a 3-formyl derivative, followed by subsequent chemical transformations.
A notable area of investigation for these derivatives has been in the field of infectious diseases. Certain N-substituted 6-bromo-1H-indole-2-carboxamides have demonstrated significant biological activity. For instance, N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide was synthesized from 6-bromoindole-2-carboxylic acid and evaluated for its antitubercular properties. nih.gov The presence of the bromo group at the 6-position of the indole ring was found to significantly increase the activity against Mycobacterium tuberculosis compared to unsubstituted or 5-halosubstituted analogs. nih.gov Specifically, this compound exhibited a minimum inhibitory concentration (MIC) of 0.62 μM. nih.gov
Furthermore, derivatives of 6-bromo-1H-indole-2-carboxylic acid have been explored as potential HIV-1 integrase inhibitors. mdpi.comnih.gov In one study, 6-bromoindole-2-carboxylic acid was used as a starting material to introduce halogenated phenyl groups at the C6 position of the indole core. mdpi.com This led to the development of compounds that markedly inhibited the effect of integrase, with one derivative showing an IC₅₀ value of 3.11 μM. nih.gov
Table 1: Indole-2-carboxylic Acid Derivatives of 6-Bromo-1H-indole-2-carboxamide
| Compound Name | Starting Material | Biological Activity | Research Finding |
|---|---|---|---|
| N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide | 6-bromoindole-2-carboxylic acid | Antitubercular (Anti-TB) | The 6-bromo substitution significantly enhanced anti-TB activity (MIC = 0.62 μM). nih.gov |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl) benzyl)oxy)methyl) -1H-indole-2-carboxylic acid | 6-bromo-1H-indole-2-carboxylic acid | HIV-1 Integrase Inhibitor | Demonstrated marked inhibition of integrase with an IC₅₀ of 3.11 μM. nih.gov |
| Ethyl 6-bromo-1H-indole-2-carboxylate | 6-bromo-1H-indole-2-carboxylic acid | Synthetic Intermediate | Used in the synthesis of more complex indole derivatives. mdpi.com |
Indazole Derivatives
The isosteric replacement of the indole core with an indazole ring has yielded another important class of derivatives. Indazoles, which are bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are known for a wide range of pharmacological activities. nih.gov
Research has focused on the synthesis of 6-bromo-1H-indazole derivatives for various therapeutic applications. For example, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their anticancer and antiangiogenic activities. researchgate.net In another study, novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold were synthesized and assessed for their antimicrobial efficacy. researchgate.net These compounds were found to exhibit moderate to good inhibition against various bacterial and fungal strains. researchgate.net The 6-bromo-1H-indazole moiety is considered a promising scaffold due to its synthetic accessibility and biological properties. researchgate.netresearchgate.net
The synthesis of these derivatives often involves the use of 6-bromo-1H-indazole as a key intermediate. researchgate.netresearchgate.net This can be further functionalized, for instance, by reacting it with various azido-N-arylacetamide derivatives via a 1,3-dipolar cycloaddition reaction to create triazole-containing analogues. researchgate.net
Table 2: Indazole Derivatives Related to this compound
| Compound Class | Core Scaffold | Investigated Activity | Key Findings |
|---|---|---|---|
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides | 6-bromo-1-cyclopentyl-1H-indazole | Anticancer, Antiangiogenic | A series of derivatives were synthesized and evaluated for these activities. researchgate.net |
| 1,2,3-Triazole derivatives of 6-bromo-1H-indazole | 6-bromo-1H-indazole | Antimicrobial | Synthesized derivatives showed moderate to good inhibition against bacterial and fungal strains. researchgate.net |
Tricyclic Indole-2-carboxamides
The core indole-2-carboxamide structure can be incorporated into larger, tricyclic systems. One such approach involves the synthesis of pyrazino[1,2-a]indol-1-ones. These tricyclic structures can be formed through an intramolecular aza-Michael addition of an α,β-unsaturated ester tethered to an indole-2-carboxamide. This method provides a pathway to functionalized dihydropyrazino[1,2-a]indol-1(2H)-ones.
Another synthetic route to a tricyclic system involves the intramolecular Mitsunobu reaction of a serine-derived indole-2-carboxamide. This reaction sequence can yield 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides. While specific 6-bromo substituted examples of these tricyclic compounds are not detailed in the provided context, these synthetic strategies are general and could be applied to this compound to generate novel tricyclic analogs. The formation of these fused ring systems significantly alters the three-dimensional shape and electronic properties of the parent molecule, offering a route to new chemical entities with potentially distinct biological activities.
Thiazolyl-indole-2-carboxamide Derivatives
The incorporation of a thiazole (B1198619) ring into the indole-2-carboxamide structure represents another avenue of chemical exploration. A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have been designed and synthesized. nih.gov The synthesis typically begins with the peptide coupling of 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate. nih.gov This methodology allows for the creation of a diverse library of compounds by varying the substituents on the hydrazineyl group. nih.gov
These thiazolyl-indole-2-carboxamide derivatives have been evaluated for their potential as multitarget anticancer agents. nih.gov Certain compounds in this class exhibited significant cytotoxicity against various cancer cell lines and were found to inhibit key protein kinases involved in cancer progression. nih.gov
In a related area of research, fused heterocyclic systems containing both thiazole and a bromo-substituted benzimidazole (B57391) (an analog of indole) have been synthesized. Specifically, 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives were prepared and showed promising biological activities, including immunosuppressive and cytotoxic effects against tumor cell lines. nih.gov
Table 3: Thiazolyl-indole-2-carboxamide Derivatives and Analogs
| Compound Class | Core Scaffold | Investigated Activity | Key Findings |
|---|---|---|---|
| (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides | Thiazolyl-indole-2-carboxamide | Anticancer | Derivatives showed cytotoxicity against cancer cell lines and inhibited protein kinases. nih.gov |
Other Fused Heterocyclic Analogs
Beyond the specific examples above, a variety of other fused heterocyclic analogs based on the 6-bromo-indole or 6-bromo-indazole scaffold have been synthesized and investigated. These efforts often involve "scaffold-switching," where nitrogen atoms are moved, incorporated, or removed within the bicyclic framework to create new heteroaromatic systems.
One study explored the synthesis of several 5,6-fused bicyclic heteroaromatic carboxamides, including 2,6-dimethyl-1H-indole-3-carboxamide and 6-methyl-1H-indazole-3-carboxamide, and evaluated their antituberculosis activity. Another area of research has focused on creating fused systems by linking other heterocycles to the 6-bromoindole (B116670) core. For instance, derivatives bearing furan (B31954) or thiophene (B33073) heterocycles have been synthesized.
Furthermore, research into efflux pump inhibitors in Pseudomonas aeruginosa has explored a range of fused heterocyclic carboxamides. nih.gov Among these, aryl indole carboxamides were investigated, and it was noted that substitution at the 6-position of the indole ring influenced activity. nih.gov This highlights the importance of the 6-bromo-indole scaffold in developing agents that can combat antimicrobial drug resistance. nih.gov
Table 4: Other Fused Heterocyclic Analogs
| Compound Class | Core Scaffold | Investigated Activity | Key Findings |
|---|---|---|---|
| Aryl indole carboxamides | Indole | Efflux Pump Inhibition | 6-substituted indoles showed better activity than 5-substituted analogs in potentiating antibiotics. nih.gov |
| 1,2,3-Triazole tethered 6-bromo-1H-indazoles | 6-bromo-1H-indazole | Antimicrobial | Derivatives showed moderate to good antimicrobial activity. researchgate.net |
Future Research Directions and Potential Applications
Exploration of Novel Therapeutic Targets
The 6-bromo-1H-indole-2-carboxamide core has been the foundation for derivatives targeting a variety of diseases. Ongoing and future research aims to expand this therapeutic potential by investigating novel biological targets.
Initial studies have successfully identified derivatives with potent activity against several key targets. For instance, derivatives have shown significant efficacy against Mycobacterium tuberculosis, targeting the essential MmpL3 transporter. nih.gov The scaffold has also been explored for its anticancer properties, with derivatives demonstrating cytotoxic effects on paediatric brain tumour cells and activity as inhibitors of PI3Kα and EGFR kinases. nih.govnih.gov
Further research has uncovered potential applications in virology and immunology. Derivatives of the parent compound have been designed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.gov In the realm of cancer immunotherapy and treatment for castration-resistant prostate cancer, indole-2-carboxamides have been identified as inhibitors of the Androgen Receptor Binding Function 3 (BF3). acs.org Other areas of exploration include the development of anti-inflammatory agents for sepsis by targeting TNF-α and IL-6, and compounds with anti-angiogenic properties through the inhibition of VEGFR-2. researchgate.netnih.gov The broad-spectrum potential of this chemical class is further highlighted by the discovery of derivatives with activity against the neglected tropical disease, Chagas disease, caused by Trypanosoma cruzi. acs.org
The following table summarizes some of the key therapeutic targets investigated for indole-2-carboxamide derivatives.
| Therapeutic Target | Disease Area | Derivative Example | Reference |
| MmpL3 Transporter | Tuberculosis | N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide | nih.gov |
| HIV-1 Integrase | HIV/AIDS | 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | mdpi.com |
| PI3Kα / EGFR | Cancer | Indole-2-carboxamide derivatives | nih.gov |
| Androgen Receptor (BF3) | Prostate Cancer | 1H-Indole-2-carboxamides | acs.org |
| VEGFR-2 | Cancer (Angiogenesis) | 5-bromo-1H-indole-2-carbohydrazide derivatives | researchgate.net |
| TNF-α / IL-6 | Sepsis / Inflammation | Novel indole-2-carboxamide derivatives | nih.gov |
Development of Multi-Target Agents
A growing strategy in drug discovery is the design of multi-target agents that can modulate several biological pathways simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. The indole-2-carboxamide scaffold is well-suited for this approach.
Researchers have successfully designed and synthesized indole-based derivatives intended to act as multi-target antiproliferative agents. mdpi.com One study detailed a series of compounds that demonstrated inhibitory activity against multiple oncogenic protein kinases, including EGFR, BRAFV600E, and VEGFR-2. mdpi.com This multi-targeted approach is particularly relevant in oncology, where tumor growth and metastasis are often driven by complex and redundant signaling pathways. Another research effort focused on creating dual inhibitors of PI3Kα and EGFR, two key players in cancer cell proliferation and survival. nih.govdntb.gov.ua The development of such multi-target agents represents a sophisticated strategy for creating more effective cancer therapies. researchgate.net
Advanced Computational Drug Design Approaches
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Research on this compound and its analogues has significantly benefited from these advanced approaches.
Structure-based drug design and molecular modeling have been instrumental in identifying new series of indole-2-carboxamides as potential anticancer agents. nih.gov Molecular docking studies, for example, have been used to confirm that newly synthesized compounds can fit within the catalytic sites of target kinases like PI3Kα and EGFR, and to predict their binding modes. nih.govmdpi.com These in silico techniques allow researchers to prioritize which derivatives to synthesize, saving time and resources. researchgate.net Furthermore, advanced methods like deep learning have been employed for the virtual screening of large compound libraries to identify potential inhibitors for novel targets, such as the main protease of the COVID-19 virus. osf.io Computational tools are also crucial in the development of antagonists for challenging targets like the androgen receptor's allosteric sites. acs.org
Synthetic Innovations for Complex Derivatives
The therapeutic potential of the this compound scaffold can only be fully realized through the development of robust and flexible synthetic routes to create diverse and complex derivatives.
Organic chemists have devised multi-step synthetic protocols to build upon the core structure. These methods often start with 6-bromo-1H-indole-2-carboxylic acid or 6-bromoindole (B116670) itself. nih.govmdpi.comgoogle.com Key reactions include amide coupling with various amines (like rimantadine (B1662185) hydrochloride), esterification, and subsequent modifications. nih.govmdpi.com More advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce substituted anilines at different positions on the indole (B1671886) ring. nih.gov Other innovative routes include the use of Friedel-Crafts reactions to introduce functional groups, followed by amidation, reduction, and protection steps to yield complex intermediates for further derivatization. google.com These synthetic advancements enable the systematic exploration of the structure-activity relationship (SAR) by allowing for precise modifications to the core, the linker, and the peripheral moieties of the molecule. acs.org
Collaborative Research Initiatives
The complexity of modern drug discovery and development necessitates a collaborative approach, bringing together experts from various disciplines and institutions. Research on indole-2-carboxamides is a clear example of this trend.
Published studies frequently feature authors from multiple research centers, indicating strong inter-institutional collaboration. For example, research on antitubercular and antitumor derivatives involved a partnership between the University of Mississippi, the Center for Tuberculosis Research at Johns Hopkins School of Medicine, and the Division of Pediatric Neurosurgery at a children's hospital in Chicago. nih.gov A particularly notable example is the Drugs for Neglected Diseases initiative's Lead Optimization Latin America (LOLA) consortium. acs.org This network of academic and research institutions collaborates to identify and develop preclinical candidates for neglected diseases, including the work on indole-2-carboxamides for Chagas disease. acs.org These initiatives leverage diverse expertise and resources, accelerating the translation of basic research into potential therapeutic applications. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-bromo-1H-indole-2-carboxamide derivatives?
A common method involves coupling 6-bromo-1H-indole-2-carboxylic acid derivatives with amines using carbodiimide-based reagents (e.g., EDCI or DCC) under inert conditions. For example, N-(4-benzoylphenethyl)-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide was synthesized via activation of the carboxylic acid with HOBt and DIPEA, followed by reaction with the amine . Purification typically involves column chromatography (ethyl acetate/hexane gradients) and recrystallization .
Q. How should researchers characterize synthesized this compound compounds?
Comprehensive characterization requires:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For instance, indole protons typically resonate at δ 7.2–7.6 ppm, while carboxamide NH signals appear as broad singlets near δ 9.7–10.2 ppm .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with deviations < 5 ppm .
- Elemental analysis (C, H, N) to validate stoichiometry (e.g., <0.4% deviation from theoretical values) .
Q. What purification techniques are effective for isolating this compound derivatives?
- Flash chromatography with silica gel (gradient elution: 0–30% ethyl acetate in hexane) is standard for removing unreacted starting materials .
- HPLC (C18 column, acetonitrile/water mobile phase) resolves polar byproducts, especially for analogs with hydroxyl or azide groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound class?
- Systematic substitution : Introduce functional groups (e.g., halogens, methoxy, or photoactivatable moieties) at the indole 3-, 5-, or 6-positions to assess impacts on bioactivity .
- Biological assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., antimicrobial MIC tests or kinase inhibition assays) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or enzymes .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Simulate ligand binding to active sites (e.g., cannabinoid receptors) using software like Schrödinger Suite or MOE. Focus on hydrogen bonding with carboxamide groups and hydrophobic interactions with bromine .
- Molecular dynamics (MD) : Assess binding stability over 100-ns simulations (AMBER or GROMACS) to evaluate conformational flexibility .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Assay validation : Ensure consistency in experimental conditions (e.g., cell lines, incubation times, and solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Structural analogs : Compare data with closely related compounds (e.g., 5-bromo or 6-chloro analogs) to identify substituent-specific trends .
Q. What strategies enhance the metabolic stability of this compound derivatives?
- Derivatization : Replace labile groups (e.g., hydroxymethyl) with stable bioisosteres like trifluoromethyl or azides .
- In vitro stability assays : Incubate compounds with liver microsomes (human or rat) and monitor degradation via LC-MS. Optimize half-life (t₁/₂) by modifying lipophilicity (ClogP < 5) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
